1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol
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Overview
Description
1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 3,4-dimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the methylamino group: This can be done through nucleophilic substitution reactions.
Formation of the propan-2-ol backbone: This step may involve aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of the 4-nitrophenoxy group: This can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-methoxyphenoxy)propan-2-ol
- 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-chlorophenoxy)propan-2-ol
Uniqueness
1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol is unique due to the presence of both the 3,4-dimethoxyphenyl and 4-nitrophenoxy groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.
Properties
IUPAC Name |
1-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6/c1-29-21-10-5-17(13-22(21)30-2)23(11-3-4-12-23)16-24-14-19(26)15-31-20-8-6-18(7-9-20)25(27)28/h5-10,13,19,24,26H,3-4,11-12,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMKEOBLIQUBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNCC(COC3=CC=C(C=C3)[N+](=O)[O-])O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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